Cas no 1258639-84-7 (2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide)

2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide is a versatile organic compound with significant synthetic utility. It features a chlorinated acetamide moiety and a 2,4,6-trimethylphenyl group, which enhances its reactivity and stability. This compound is highly valued for its use in pharmaceutical synthesis, particularly in the development of novel drugs with diverse therapeutic profiles. Its unique structural features contribute to its selectivity and efficiency in chemical reactions, making it a valuable intermediate in organic synthesis.
2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide structure
1258639-84-7 structure
商品名:2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide
CAS番号:1258639-84-7
MF:C13H18ClNO
メガワット:239.741122722626
CID:5558413

2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
    • Acetamide, 2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]-
    • 2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide
    • インチ: 1S/C13H18ClNO/c1-9-6-10(2)12(11(3)7-9)4-5-15-13(16)8-14/h6-7H,4-5,8H2,1-3H3,(H,15,16)
    • InChIKey: ISPQJNQZIHRDBZ-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1=C(C)C=C(C)C=C1C)(=O)CCl

じっけんとくせい

  • 密度みつど: 1.082±0.06 g/cm3(Predicted)
  • ふってん: 420.0±45.0 °C(Predicted)
  • 酸性度係数(pKa): 14.05±0.46(Predicted)

2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide セキュリティ情報

2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-47981-0.25g
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
1258639-84-7 95%
0.25g
$136.0 2023-05-05
Aaron
AR019WEO-500mg
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
1258639-84-7 95%
500mg
$377.00 2025-02-10
Aaron
AR019WEO-100mg
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
1258639-84-7 95%
100mg
$157.00 2025-02-10
1PlusChem
1P019W6C-2.5g
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
1258639-84-7 95%
2.5g
$924.00 2024-07-09
1PlusChem
1P019W6C-5g
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
1258639-84-7 95%
5g
$1339.00 2023-12-25
1PlusChem
1P019W6C-500mg
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
1258639-84-7 95%
500mg
$368.00 2024-07-09
1PlusChem
1P019W6C-10g
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
1258639-84-7 95%
10g
$1955.00 2023-12-25
Aaron
AR019WEO-250mg
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
1258639-84-7 95%
250mg
$212.00 2025-02-10
Aaron
AR019WEO-5g
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
1258639-84-7 95%
5g
$1446.00 2023-12-16
Aaron
AR019WEO-10g
2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide
1258639-84-7 95%
10g
$2131.00 2023-12-16

2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide 関連文献

2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamideに関する追加情報

Introduction to 2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide (CAS No. 1258639-84-7)

2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide is a significant compound in the realm of pharmaceutical chemistry, characterized by its molecular formula and structural complexity. This compound, identified by the CAS number 1258639-84-7, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a chloro group and a bulky 2,4,6-trimethylphenyl moiety in its structure suggests unique electronic and steric properties that make it a valuable scaffold for medicinal chemistry investigations.

The synthesis and characterization of 2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide involve sophisticated organic transformations that highlight the compound's versatility. The chloro substituent on the amide nitrogen enhances reactivity, making it a suitable candidate for further functionalization. This property is particularly useful in the design of peptidomimetics and other bioactive molecules where precise control over reactivity is essential.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The structural features of 2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide make it an attractive candidate for such endeavors. Specifically, the 2,4,6-trimethylphenyl group provides steric hindrance and electronic modulation, which can be leveraged to optimize binding affinity to biological targets. This has led to several studies exploring its potential as an intermediate in the synthesis of kinase inhibitors and other enzyme-targeted drugs.

One of the most compelling aspects of this compound is its role in the development of next-generation therapeutics. Researchers have been investigating its efficacy in preclinical models as a lead compound for drugs targeting neurological disorders. The amide functionality serves as a hinge region that can interact with specific residues in protein targets, while the chloro group allows for further derivatization to enhance potency and selectivity. These attributes have made 2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide a focal point in academic and industrial research.

The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Initial studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and neurodegeneration. The interaction between the 2,4,6-trimethylphenyl group and target proteins appears to be critical for its biological activity. This has prompted researchers to explore structural analogs with modified substituents to improve pharmacokinetic properties while maintaining or enhancing therapeutic efficacy.

In addition to its pharmaceutical applications, 2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide has shown promise in materials science research. Its unique structural motifs have been utilized in the design of advanced polymers and liquid crystals. The ability to incorporate such functional groups into larger molecular frameworks has opened up new possibilities for developing materials with tailored properties. These applications underscore the compound's versatility beyond traditional pharmaceutical uses.

The synthesis of 1258639-84-7 involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These methods not only ensure high yields but also minimize side products, making the process scalable for industrial production.

The analytical characterization of this compound has been performed using state-of-the-art spectroscopic techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular structure and conformational dynamics. Such information is crucial for understanding its reactivity and for designing derivatives with improved properties.

The future prospects of 1258639-84-7 are vast and multifaceted. Ongoing research aims to explore new synthetic pathways that could enhance its accessibility and reduce production costs. Additionally, there is growing interest in developing green chemistry approaches to minimize environmental impact during synthesis. These efforts align with global initiatives to promote sustainable chemical manufacturing practices.

In conclusion, 1258639-84-7, or more accurately referred to as 2-chloro-N-2-(2,4,6-trimethylphenyl)ethylacetamide, represents a cornerstone in modern chemical research with significant implications for drug discovery and materials science. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking innovative solutions across multiple disciplines.

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